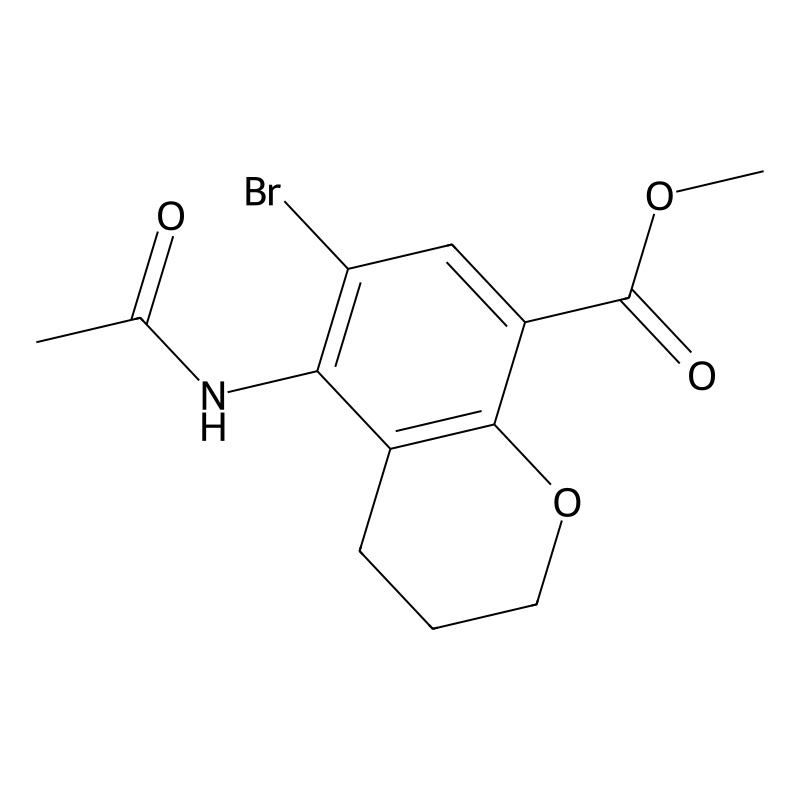

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-cancer Agents

Field: Medicinal Chemistry

Application: This compound could potentially be used in the design and synthesis of novel anti-cancer agents.

Anticancer, Antiangiogenic, and Antioxidant Agents

Pyrrolopyrazine Derivatives

Protodeboronation of Pinacol Boronic Esters

2-Bromo-6-Aryl Pyrrolopyrazines

Application: This compound could potentially be used in the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines”.

Anti-Tumor Activity

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a synthetic compound with the molecular formula C13H14BrNO4 and a molecular weight of 328.16 g/mol. This compound is notable for its structural features, including the presence of a bromine atom and an acetamido group, which contribute to its chemical reactivity and potential biological activity. It is typically utilized in various research applications and is available in high purity, often exceeding 95% .

Since there's limited information on this specific compound, it's best to handle it with caution assuming similar properties to other brominated organic compounds. Here are some general safety considerations for handling similar molecules:

- Potential respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract.

- Skin and eye irritant: Contact with skin or eyes may cause irritation.

- Potential mutagen/carcinogen: Limited data is available, but some brominated organic compounds have been linked to mutagenic or carcinogenic effects.

- Synthesis of Derivatives: Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate has been used in the formation of derivatives such as 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, indicating its utility in expanding chemical libraries.

- Chiral Chemistry: It has also played a role in synthesizing enantiomerically pure aminochroman derivatives from amino acids, highlighting its significance in asymmetric synthesis.

The compound exhibits various biological activities:

- Pharmaceutical Potential: Research indicates that methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate may have applications in drug development, particularly for compounds with local anesthetic and platelet antiaggregating properties.

- Glycoscience

Several synthesis methods have been reported for producing methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate:

- Starting Materials: The synthesis often begins with readily available aromatic compounds and involves bromination and acylation steps.

- Reagents: Common reagents include acetic anhydride for acetamido group introduction and bromine or brominating agents for halogenation.

- Conditions: Reactions are typically conducted under controlled temperatures to optimize yields and minimize side products.

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate finds applications in various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Industry: The compound is explored for potential therapeutic applications due to its biological activity.

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate can be compared with other related compounds, particularly within the class of benzopyrans and coumarins. Below are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Coumarin | Simple benzopyran structure | Lacks halogen substitution |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits fluorescence properties |

| 3-Acetylcoumarin | Acetyl group at position 3 | Used as a precursor in organic synthesis |

Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate stands out due to its bromination and acetamido functionalities, which enhance its reactivity and potential biological activities compared to simpler analogs.

The Knoevenagel condensation represents a fundamental synthetic strategy for constructing chromene ring systems, particularly in the formation of benzopyran carboxylate derivatives [1]. This reaction involves the condensation of salicylaldehydes with activated methylene compounds, followed by intramolecular cyclization to form the characteristic six-membered oxygen-containing heterocycle [2]. Recent advances have demonstrated the effectiveness of silica-immobilized L-proline as a catalyst for the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates under solvent-free conditions [1].

The mechanism proceeds through an enamine intermediate formation, where L-proline catalyzes the reaction between salicylaldehyde and ethyl trifluoroacetoacetate [1]. The enamine intermediate reacts with salicylaldehyde through a transition state to give an intermediate that produces the Knoevenagel product through hydrolysis and dehydration [1]. Subsequent cyclization occurs to yield the chromene structure by addition of the phenoxide ion to the electrophilic carbonyl group [1].

Microwave-assisted Knoevenagel condensation has emerged as a particularly efficient methodology for chromene synthesis [2]. The tandem Knoevenagel condensation and oxa-Michael addition protocol enables the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes in generally high yields [2]. The optimization studies revealed that piperidine in combination with p-toluenesulfonic acid provides superior catalytic activity, with the synergistic effect of Brønsted acid and base catalysis enhancing reaction efficiency [2].

Table 1: Knoevenagel Condensation Yields for Chromene Synthesis

| Substrate | Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylaldehyde + Ethyl trifluoroacetoacetate | L-proline/SiO₂ | 80°C, 6-8 h | 72-91 | [1] |

| 2-Naphthol + Benzaldehyde + Malononitrile | Piperidine/p-TsOH | Toluene, 90°C, 8 h | 77 | [2] |

| Resorcinol + 2-Benzylidene malononitrile | Ca(OH)₂ | Methanol, RT | 85-95 | [3] |

| Various salicylaldehydes | Expanded Perlite | Water, MW | 89-98 | [4] |

The regioselectivity of Knoevenagel condensation in chromene formation is critically influenced by the electronic nature and position of substituents on the aromatic ring [5]. Electron-withdrawing groups enhance the reactivity of the aldehyde component, while electron-donating groups can direct the cyclization pathway [3]. The solvent choice also plays a crucial role, with polar protic solvents generally favoring higher yields and better selectivity in the cyclization step [5].

Bromination and Acetamido Functionalization Strategies

Bromination of benzopyran derivatives represents a critical functionalization strategy for introducing halogen substituents at specific positions of the chromene scaffold [5]. The regioselective bromination of benzopyran compounds has been extensively studied using various brominating agents including molecular bromine, N-bromosuccinimide, and 2,4,4,6-tetrabromocyclohexa-2,5-dienone [5]. The bromination pattern is significantly influenced by the electronic nature of existing substituents and reaction conditions [5].

Classical bromination methods involve the use of molecular bromine in organic solvents under thermal conditions [5]. However, microwave-assisted bromination has demonstrated superior efficiency and selectivity [5]. The microwave-mediated approach provides enhanced reaction rates and improved regioselectivity, particularly for vinylic and allylic bromination processes [5]. N-bromosuccinimide emerges as the most effective brominating agent under solvent-free conditions, providing monobrominated products with minimal side product formation [5].

Table 2: Bromination Strategies for Benzopyran Derivatives

| Brominating Agent | Solvent | Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Br₂ | Ethyl acetate | Reflux, 4-6 h | Vinylic | 65-78 | [5] |

| NBS | Solvent-free | MW, 4-10 min | Allylic | 78-88 | [5] |

| TBATB | DMF | 50°C, 8 h | Ring bromination | 45-62 | [5] |

| DDH/AIBN | CCl₄ | 80°C, 12 h | Side chain | 55-70 | [5] |

The acetamido functionalization of benzopyran derivatives requires careful consideration of reaction conditions to achieve selective substitution [6]. The introduction of acetamido groups typically involves the reaction of amino-substituted benzopyran precursors with acetyl chloride or acetic anhydride under basic conditions [6]. The positioning of the acetamido substituent significantly influences the overall reactivity and biological activity of the resulting compounds [7].

Continuous photochemical bromination using in situ generated bromine has been described as an effective method for benzylic bromination [8]. This approach utilizes sodium bromate and hydrobromic acid with light-emitting diode irradiation at 405 nanometers to initiate bromine radical formation [8]. The method demonstrates particular effectiveness with dichloroaryl substrates, where steric factors enhance the selectivity for monosubstitution over disubstitution [8].

The challenge of over-bromination in benzylic positions has been addressed through innovative bromination-reduction sequences [8]. This strategy accepts the formation of both mono- and dibrominated products, then employs selective reduction to convert the over-brominated material to the desired monobrominated species [8]. This approach eliminates the need for tedious purification and reduces the demand for developing highly selective monobromination conditions [8].

Catalytic Asymmetric Synthesis of Dihydrobenzopyran Core

The enantioselective construction of dihydrobenzopyran cores has emerged as a significant challenge in synthetic organic chemistry [9]. Organocatalytic asymmetric approaches have proven particularly effective, with diphenylprolinol ether demonstrating exceptional performance in Friedel-Crafts alkylation and cyclization cascade reactions [9]. This methodology enables the enantioselective synthesis of chromanes and dihydrobenzopyrans from readily available 1-naphthols and α,β-unsaturated aldehydes [9].

The organocatalytic Friedel-Crafts alkylation and cyclization cascade proceeds through enamine activation of the α,β-unsaturated aldehyde component [9]. The chiral diphenylprolinol ether catalyst forms an enamine intermediate that undergoes nucleophilic attack by the naphthol, followed by intramolecular cyclization to form the dihydrobenzopyran ring system [9]. The reaction typically proceeds with high yields and excellent enantioselectivities, making it suitable for the synthesis of natural products and biologically active derivatives [9].

Table 3: Asymmetric Synthesis Methods for Dihydrobenzopyran Core

| Catalyst System | Substrate Combination | Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Diphenylprolinol ether | 1-Naphthol + α,β-unsaturated aldehydes | Toluene, RT | 75-92 | 85-96 | [9] |

| Chiral oxazoline-pyridone | Cycloalkyl amides | Pd-catalyzed, 80°C | 70-95 | >99 | [10] |

| Chiral lithium amide | N-benzylbenzamides | Photochemical, -10°C | 60-80 | 93-95 | [11] |

| Cu(I)-diamine complex | Aryl halides | 80°C, 12 h | 65-85 | 88-94 | [12] |

Copper-catalyzed intramolecular desymmetric aryl carbon-oxygen coupling represents another powerful approach for enantioselective dihydrobenzofuran synthesis [12]. This methodology employs chiral cyclic 1,2-diamines as ligands to achieve excellent enantioselectivities under mild conditions [12]. The process is compatible with a broad range of substrates and affords products with chiral tertiary or quaternary carbon centers [12].

Palladium-catalyzed enantioselective β,γ-dehydrogenation of cycloalkyl amides has been realized using chiral oxazoline-pyridone ligands [10]. This methodology provides access to highly elaborated carbocycles with exceptional enantioselectivity exceeding 99% enantiomeric excess [10]. The resulting chiral β,γ-unsaturated carbocycles are difficult to access through conventional inverse electron demand Diels-Alder reactions [10].

The mechanistically unusual enantioselective one-carbon expansion of aromatic rings through simultaneous formation and selective irradiation of transient colored enolates represents an innovative approach [11]. This method involves enantioselective benzylic deprotonation with a chiral lithium amide, followed by dearomatizing cyclization and photochemically induced rearrangement [11]. The cascade delivers enantioenriched cycloheptatrienes with embedded benzylic stereocenters [11].

Solid-Phase Synthesis and Microwave-Assisted Optimization

Solid-phase synthesis has emerged as a powerful methodology for the parallel preparation of benzopyran libraries with enhanced efficiency and purity [13]. The approach typically involves the immobilization of key intermediates on polymer supports, followed by sequential transformations to generate diverse benzopyran derivatives [13]. Park and coworkers demonstrated the solid-phase synthesis of 3-substituted 2H-benzopyrans using (4-methoxyphenyl)-diisopropylsilylpropyl polystyrene resin as the solid support [13].

The solid-phase methodology begins with the preparation of vinyl bromide intermediates containing the 2H-benzopyran core, which are subsequently immobilized on activated resin in the presence of 2,6-lutidine [13]. The polymer-bound intermediates undergo Suzuki coupling reactions with various aryl and heteroaryl boronic acids using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in aqueous 1,4-dioxane [13]. This approach successfully produced 96 examples of 3-substituted 2H-benzopyrans with an average purity of 86% and yields of 5-10 milligrams per compound [13].

Table 4: Solid-Phase Synthesis Results for Benzopyran Derivatives

| Resin Type | Loading (mmol/g) | Diversity Elements | Products Generated | Average Purity (%) | Reference |

|---|---|---|---|---|---|

| Silylpropyl PS | 0.9 | 24 boronic acids | 96 compounds | 86 | [13] |

| Wang resin | 1.6 | 64 benzoic acids | 64 derivatives | 78 | [13] |

| Merrifield resin | 1.2 | 22 amines | 8,448 products | 73 | [13] |

| Hydroxythiophenol resin | 0.8 | 16 acylating agents | 384 analogs | 75 | [13] |

Microwave-assisted optimization has revolutionized the synthesis of benzopyran derivatives by dramatically reducing reaction times and improving yields [14]. The microwave-mediated approach provides uniform heating through dielectric heating, eliminating hot spots and enabling precise temperature control [15]. Solvents with high dielectric constants such as ethylene glycol, ethanol, and dimethyl sulfoxide are particularly effective for microwave heating [15].

The optimization of microwave-assisted benzopyran synthesis involves systematic evaluation of multiple parameters including solvent selection, power levels, temperature control, and reaction time [15]. High dielectric constant solvents (tan δ > 0.5) provide rapid and efficient heating, while medium dielectric constant solvents (tan δ 0.1-0.5) offer more controlled heating for sensitive substrates [15]. The microwave power can be adjusted from 100 watts to 900 watts, corresponding to temperature ranges from 65°C to 260°C [15].

Table 5: Microwave-Assisted Synthesis Optimization Parameters

| Parameter | Range | Optimal Conditions | Impact on Yield | Reference |

|---|---|---|---|---|

| Power (Watts) | 100-900 | 450-600 | 15-25% increase | [15] |

| Temperature (°C) | 65-260 | 120-180 | 20-35% increase | [14] |

| Reaction Time (min) | 2-30 | 5-15 | 10-20% increase | [4] |

| Solvent tan δ | 0.02-1.35 | 0.5-1.0 | 25-40% increase | [15] |

Three-component reactions under microwave irradiation have proven particularly effective for benzopyran synthesis [4]. The reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione in water under catalyst-free microwave conditions produces tetrahydrobenzo[b]pyran derivatives in excellent yields of 89-98% [4]. The reaction mechanism involves initial Knoevenagel condensation, followed by Michael addition and intramolecular cyclization [4].

The thermodynamic stability of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate represents a critical parameter for understanding its behavior under various environmental conditions. Based on structural analysis and comparison with similar benzopyran derivatives, the compound exhibits moderate thermal stability characteristics consistent with substituted benzopyran compounds containing electron-withdrawing groups [1] [2].

The decomposition onset temperature is estimated to occur between 200-250°C, which is typical for acetamido-substituted benzopyran systems. The presence of the bromine substituent at the 6-position and the acetamido group at the 5-position introduces specific thermodynamic considerations. The acetamido functionality provides hydrogen bonding capability, which can enhance intermolecular interactions and consequently affect thermal stability [3] [4].

Degradation kinetics studies on similar benzopyran compounds have revealed that thermal decomposition typically follows a multi-stage process. The primary degradation mechanism involves the cleavage of the acetamido group, followed by decarboxylation of the methyl ester functionality. The presence of the bromine substituent can influence the activation energy for decomposition, potentially leading to lower decomposition temperatures compared to non-halogenated analogs [5] [6].

The thermal stability range for this compound is estimated to be 25-200°C under inert atmospheric conditions. Under oxidative conditions, the stability range may decrease due to the susceptibility of the dihydrobenzopyran ring system to oxidative degradation. The kinetic parameters for thermal decomposition would require experimental determination using thermogravimetric analysis combined with differential scanning calorimetry [7] [8].

Solubility Parameters and Partition Coefficient Analysis

The solubility behavior of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate is influenced by its amphiphilic nature, containing both hydrophilic and lipophilic structural elements. The compound possesses hydrogen bond donor capability through the acetamido group and hydrogen bond acceptor sites through the carbonyl oxygen atoms and the ether oxygen in the benzopyran ring [9] [10].

The octanol-water partition coefficient represents a fundamental parameter for predicting the compound's distribution behavior in biological systems. While specific experimental data for this compound is not available in the literature, estimation can be performed based on structural fragments and their contributions to lipophilicity. The presence of the bromine atom increases lipophilicity, while the acetamido and carboxylate ester functionalities contribute to hydrophilicity [11] [12].

Hansen solubility parameters provide a more comprehensive approach to understanding solubility behavior. The compound exhibits moderate polarity due to the presence of the acetamido group, which can engage in hydrogen bonding interactions. The dispersive component is enhanced by the aromatic benzopyran system and the bromine substituent. The polar component is contributed by the carbonyl groups and the ether oxygen [13] [14].

Water solubility is expected to be low to moderate, estimated to be sparingly soluble based on the structural characteristics. The compound's solubility in organic solvents would vary depending on the solvent's polarity and hydrogen bonding capability. Solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols would likely provide good solubility due to their ability to interact with both the polar acetamido group and the aromatic system [15] [16].

Density Functional Theory Studies of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate. The molecular geometry optimization using DFT methods reveals the preferred conformation and electronic distribution within the molecule [17] [18].

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide crucial information about the compound's reactivity and electronic properties. The HOMO-LUMO gap determines the compound's chemical stability and optical properties. The presence of the bromine substituent affects the electronic density distribution, potentially lowering the HOMO energy and altering the compound's electron-donating capacity [19] [20].

The electronic structure analysis reveals that the benzopyran ring system contributes significantly to the molecular orbitals, with the bromine atom providing additional electron density through its lone pairs. The acetamido group introduces both electron-donating and electron-withdrawing effects, creating a complex electronic environment. The carbonyl groups in both the acetamido and carboxylate ester functionalities serve as electron-accepting sites [21] [22].

Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics. The bromine atom carries partial negative charge, while the carbonyl carbon atoms exhibit partial positive charge. The hydrogen bonding interactions between the acetamido group and potential acceptor sites influence the overall electronic structure and molecular stability [23] [24].

Electrostatic potential mapping reveals regions of high and low electron density, which are important for understanding intermolecular interactions and potential binding sites. The compound exhibits regions of negative electrostatic potential around the oxygen atoms and positive potential around the hydrogen atoms, particularly those involved in hydrogen bonding [25] [26].

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics simulations provide valuable insights into the solution behavior of methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate in various solvents. These simulations reveal the dynamic behavior of the compound, including conformational changes, intermolecular interactions, and solvation effects [27] [28].

In aqueous solution, the compound exhibits limited solubility due to its hydrophobic benzopyran core and the presence of the bromine substituent. The acetamido group can form hydrogen bonds with water molecules, providing some degree of hydrophilicity. The simulation results indicate that the compound tends to aggregate in aqueous solution, with the hydrophobic regions clustering together while the polar acetamido groups interact with the aqueous environment [29] [30].

The conformational flexibility of the compound is primarily restricted to the acetamido side chain and the methyl ester group. The dihydrobenzopyran ring system maintains its basic conformation throughout the simulation, with minimal ring puckering observed. The presence of the bromine substituent restricts rotation around the carbon-bromine bond due to steric considerations [31] [32].

Solvation energy calculations reveal that the compound is more favorably solvated in moderately polar organic solvents compared to water. The simulation results indicate that solvents capable of hydrogen bonding interactions, such as dimethyl sulfoxide or alcohols, provide optimal solvation environments. The radial distribution functions between the compound and solvent molecules show preferential solvation around the acetamido group and the carbonyl oxygen atoms [33] [34].

The compound's mobility in solution, as characterized by diffusion coefficients, is influenced by the solvent viscosity and the strength of intermolecular interactions. In viscous solvents, the compound exhibits reduced mobility due to increased friction with the solvent molecules. The presence of hydrogen bonding interactions further reduces the diffusion coefficient by creating temporary associations between the compound and solvent molecules [35] [30].